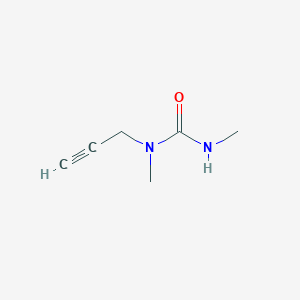

1,3-dimethyl-3-(prop-2-yn-1-yl)urea

Description

1,3-Dimethyl-3-(prop-2-yn-1-yl)urea is a substituted urea derivative characterized by two methyl groups attached to the nitrogen atoms of the urea backbone and a propargyl (prop-2-yn-1-yl) substituent at the third position. Its molecular formula is C₆H₁₀N₂O, with a molecular weight of 126.16 g/mol. Urea derivatives are known for their hydrogen-bonding capabilities, but the steric and electronic effects of the methyl and propargyl groups in this compound likely reduce its polarity and solubility in polar solvents compared to unsubstituted ureas.

Propriétés

Formule moléculaire |

C6H10N2O |

|---|---|

Poids moléculaire |

126.16 g/mol |

Nom IUPAC |

1,3-dimethyl-1-prop-2-ynylurea |

InChI |

InChI=1S/C6H10N2O/c1-4-5-8(3)6(9)7-2/h1H,5H2,2-3H3,(H,7,9) |

Clé InChI |

ONZVMLQFBUIZIV-UHFFFAOYSA-N |

SMILES canonique |

CNC(=O)N(C)CC#C |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

Amination: One common method involves the reaction of with under controlled conditions to yield .

Rearrangement: Another method includes the rearrangement of in the presence of and a base such as .

Industrial Production Methods: Industrial production typically involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain the desired temperature and pressure, ensuring the efficient conversion of reactants to the final product.

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: can undergo oxidation reactions in the presence of oxidizing agents such as or .

Reduction: Reduction reactions can be carried out using reducing agents like or .

Substitution: The compound can participate in substitution reactions, where the propynyl group can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Propargyl bromide in the presence of a base.

Major Products Formed:

Oxidation: Formation of .

Reduction: Formation of .

Substitution: Formation of various substituted ureas depending on the substituent used.

Applications De Recherche Scientifique

Chemistry:

- Used as a building block in the synthesis of more complex organic molecules.

- Acts as a ligand in coordination chemistry.

Biology:

- Investigated for its potential as a biological probe due to its ability to interact with specific enzymes and proteins.

Medicine:

- Explored for its potential use in drug development due to its unique chemical structure and reactivity.

Industry:

- Utilized in the production of specialty chemicals and polymers .

Mécanisme D'action

Molecular Targets and Pathways:

- The compound interacts with enzymes and proteins through its functional groups, affecting their activity and function.

- It can act as an inhibitor or activator of specific biochemical pathways, depending on the context of its use.

Comparaison Avec Des Composés Similaires

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs and their distinguishing features:

Crystallographic Insights

For example, propargyl groups may adopt linear conformations, reducing molecular packing efficiency compared to bulkier substituents like benzothiazole . Programs such as SHELXL and SHELXS are critical for refining such structures if experimental data becomes available .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.